molecular formula C13H13NO5S B15176965 C-Ethyl (5-sulpho-2-naphthyl)carbamate CAS No. 85237-52-1

C-Ethyl (5-sulpho-2-naphthyl)carbamate

Cat. No.: B15176965
CAS No.: 85237-52-1
M. Wt: 295.31 g/mol
InChI Key: DQCIQCIAYNZXHZ-UHFFFAOYSA-N
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Description

C-Ethyl (5-sulpho-2-naphthyl)carbamate is a chemical compound with the molecular formula C₁₄H₁₂O₄S. It is a derivative of naphthalene and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: C-Ethyl (5-sulpho-2-naphthyl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of 5-sulpho-2-naphthol with ethyl isocyanate in the presence of a suitable catalyst, such as triethylamine, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 5-sulpho-2-naphthol with ethyl isocyanate in a reactor vessel. The reaction mixture is then purified through various techniques, such as crystallization and filtration, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: C-Ethyl (5-sulpho-2-naphthyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

C-Ethyl (5-sulpho-2-naphthyl)carbamate has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

  • Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which C-Ethyl (5-sulpho-2-naphthyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and chemical effects.

Comparison with Similar Compounds

  • C-methyl (5-sulpho-2-naphthyl)carbamate

  • C-ethyl (2-naphthyl)carbamate

  • C-ethyl (3-sulpho-2-naphthyl)carbamate

Properties

CAS No.

85237-52-1

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

6-(ethoxycarbonylamino)naphthalene-1-sulfonic acid

InChI

InChI=1S/C13H13NO5S/c1-2-19-13(15)14-10-6-7-11-9(8-10)4-3-5-12(11)20(16,17)18/h3-8H,2H2,1H3,(H,14,15)(H,16,17,18)

InChI Key

DQCIQCIAYNZXHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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